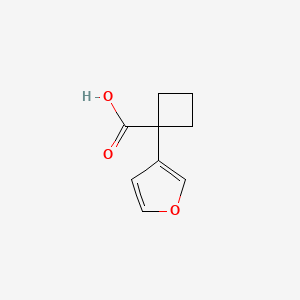
1-(Furan-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Knoevenagel Condensation: The reaction between furfural and malonic acid under basic conditions to form 2-furanacrylic acid.
Decarboxylation: The subsequent decarboxylation of 2-furanacrylic acid to yield the desired product.
Industrial Production Methods: Techniques such as solvent-free crystallization and photodimerization may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols derived from the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the furan ring and carboxylic acid group.
Pathways Involved: Metabolic pathways that involve the oxidation and reduction of the furan ring and carboxylic acid group.
Comparison with Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Another cyclobutane derivative with carboxylic acid groups.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group at the 2-position.
Uniqueness: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the furan ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
RJFYQWXROMRBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=COC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















